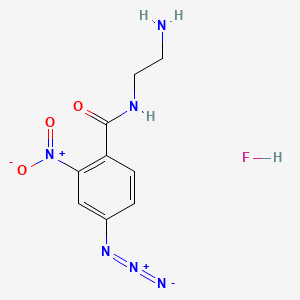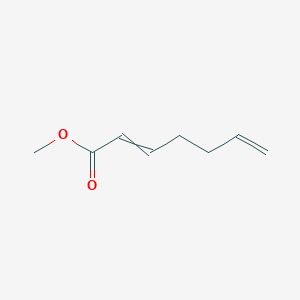
N-(2-Aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride is a complex organic compound that features a combination of functional groups, including an amino group, an azido group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride typically involves multiple steps. One common approach is to start with the nitration of a benzamide derivative to introduce the nitro group. This is followed by the introduction of the azido group through a substitution reaction. The aminoethyl group is then added via an amination reaction. The final step involves the formation of the monohydrofluoride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or nitrate derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The azido group can participate in nucleophilic substitution reactions to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Sodium azide is a typical reagent for introducing the azido group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-(2-Aminoethyl)-4-amino-2-nitrobenzamide.
Scientific Research Applications
N-(2-Aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The azido group allows for bioorthogonal labeling, which is useful in studying biological processes.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, allowing for the selective modification of biomolecules. The nitro group can undergo redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-1-aziridineethanamine
- 4-(2-Aminoethyl)benzenesulfonamide
Uniqueness
N-(2-Aminoethyl)-4-azido-2-nitrobenzamide monohydrofluoride is unique due to the combination of its functional groups, which provide a versatile platform for various chemical modifications and applications. The presence of the azido group, in particular, allows for bioorthogonal reactions, making it valuable in biological and medical research.
Properties
CAS No. |
81417-00-7 |
|---|---|
Molecular Formula |
C9H11FN6O3 |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-azido-2-nitrobenzamide;hydrofluoride |
InChI |
InChI=1S/C9H10N6O3.FH/c10-3-4-12-9(16)7-2-1-6(13-14-11)5-8(7)15(17)18;/h1-2,5H,3-4,10H2,(H,12,16);1H |
InChI Key |
HHTZRZBEFXSVOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])C(=O)NCCN.F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-Dichloro-1-[1-(4-fluorophenyl)ethenyl]benzene](/img/structure/B14410706.png)

![5-{[(Oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14410720.png)




![Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate](/img/structure/B14410769.png)
![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)
![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
![Trimethyl{[2-methyl-4-(trimethylsilyl)but-3-yn-2-yl]oxy}silane](/img/structure/B14410787.png)
![2-[(E)-N-ethoxy-C-ethylcarbonimidoyl]-3-hydroxy-5-pyridin-3-ylcyclohex-2-en-1-one](/img/structure/B14410794.png)

